Cas no 2171173-98-9 (2-{1-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid)

2-{1-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid is a specialized synthetic intermediate used in peptide and organic synthesis. Its key structural features include a cyclobutane and cyclopentyl backbone, coupled with an Fmoc-protected amine group, enhancing its utility in solid-phase peptide synthesis (SPPS). The rigid cyclic framework contributes to conformational control, while the Fmoc group allows for selective deprotection under mild basic conditions. The carboxylic acid moiety facilitates further functionalization or conjugation. This compound is particularly valuable for constructing constrained peptides or peptidomimetics, where stereochemical precision and stability are critical. Its well-defined stereochemistry (1r,3r) ensures reproducibility in synthetic applications.
2-{1-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid structure
2171173-98-9 structure
Product Name:2-{1-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid
CAS No:2171173-98-9
MF:C27H30N2O5
MW:462.537507534027
CID:6422785
PubChem ID:165579290
Update Time:2025-06-30

2-{1-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{1-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid
    • EN300-1532574
    • 2-{1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid
    • EN300-1531976
    • 2171173-98-9
    • 2171187-28-1
    • 2172225-02-2
    • EN300-1545545
    • 2-{1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid
    • 2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclopentyl}acetic acid
    • Inchi: 1S/C27H30N2O5/c30-24(31)15-27(11-5-6-12-27)29-25(32)17-13-18(14-17)28-26(33)34-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,17-18,23H,5-6,11-16H2,(H,28,33)(H,29,32)(H,30,31)
    • InChI Key: PQDQKEHAYBRAES-UHFFFAOYSA-N
    • SMILES: O=C(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1(CC(=O)O)CCCC1

Computed Properties

  • Exact Mass: 462.21547206g/mol
  • Monoisotopic Mass: 462.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 751
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 105Ų

2-{1-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid Pricemore >>

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2-{1-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid Related Literature

Additional information on 2-{1-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid

Professional Introduction to Compound with CAS No. 2171173-98-9 and Product Name: 2-{1-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic Acid

The compound identified by the CAS number 2171173-98-9 and the product name 2-{1-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex and highly functionalized structure, has garnered considerable attention due to its potential applications in drug discovery and development. The intricate architecture of this compound, featuring multiple stereocenters and a variety of chemical functionalities, makes it a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been a growing interest in the development of novel molecules that can modulate biological pathways with high specificity and efficacy. The structural features of 2-{1-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid align well with these objectives. The presence of a cyclobutane ring and a cyclopentyl moiety provides a stable scaffold for further derivatization, while the fluorenylmethoxycarbonyl (Fmoc) group enhances the solubility and reactivity of the molecule. These characteristics make it an attractive scaffold for designing molecules with enhanced pharmacokinetic properties.

One of the most compelling aspects of this compound is its potential as a building block for the development of new therapeutic agents. The combination of amino and carboxylic acid functionalities allows for diverse chemical modifications, enabling the synthesis of analogs with tailored biological activities. This flexibility is particularly valuable in the context of drug discovery, where rapid iteration and optimization are essential for identifying lead compounds.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of small molecules. The 1R,3R configuration of the cyclobutane ring in 2-{1-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid is particularly noteworthy, as it has been shown to influence binding affinity and metabolic stability. The precise stereochemical arrangement enhances the molecule's interactions with biological targets, potentially leading to improved therapeutic outcomes.

The incorporation of the (9H-fluoren-9-yl)methoxycarbonyl group is another key feature that contributes to the compound's unique properties. This moiety not only improves solubility but also serves as a handle for further chemical manipulation. The Fmoc group is widely used in peptide synthesis due to its stability under mild conditions and ease of removal, making it an ideal choice for constructing complex molecular architectures.

Current research in medicinal chemistry increasingly emphasizes the importance of understanding structure-activity relationships (SAR) to guide drug design. The multifaceted nature of 2-{1-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid provides an excellent opportunity to explore SAR across multiple biological targets. By systematically varying different functional groups within the molecule, researchers can gain insights into which structural features are most critical for biological activity.

The potential applications of this compound extend beyond traditional small-molecule drug discovery. Its unique structural features make it suitable for use as a key intermediate in the synthesis of larger biopharmaceuticals. Additionally, its stability under various conditions suggests that it could be used in industrial processes where high reactivity and durability are required.

As our understanding of biological systems continues to evolve, so too does our ability to design molecules that can interact with them in precise ways. The compound with CAS number 2171173-98-9 exemplifies this trend towards rational drug design. By leveraging cutting-edge synthetic methodologies and computational tools, researchers can rapidly identify and optimize molecules with desired properties.

In conclusion, 2-{1-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclopentyl}acetic acid represents a significant advancement in pharmaceutical chemistry. Its complex structure, multiple functional groups, and favorable stereochemistry make it a promising candidate for further exploration in drug discovery and development. As research in this field continues to progress, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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